Enhanced Aqueous Solubility of Ac-Gly-Osu vs. Hydrophobic NHS Ester Analogs
Ac-Gly-Osu exhibits high water solubility, measured at 120 g/L at 25°C [1]. In contrast, N-hydroxysuccinimide esters of hydrophobic amino acids, such as N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu), are described as insoluble in water and require organic solvents for dissolution [2]. This solubility advantage facilitates peptide coupling and bioconjugation reactions in aqueous or mixed solvent systems without the need for high concentrations of organic co-solvents like DMF or DMSO, which can denature sensitive biomolecules [3].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 120 g/L (25 °C) |
| Comparator Or Baseline | Ac-L-Nle-OSu: insoluble in water; Ac-Phe-OSu: typically requires organic solvents |
| Quantified Difference | >120 g/L vs. <1 g/L (estimated) |
| Conditions | Pure water at 25°C |
Why This Matters
Superior aqueous solubility of Ac-Gly-Osu simplifies reaction workup, reduces organic solvent use, and enables coupling with water-sensitive substrates, directly reducing procurement costs associated with solvent disposal and purification steps.
- [1] Kuujia. (2025). Cas no 24715-24-0 (Ac-gly-osu) Technical Datasheet: Solubility: Soluble (120 g/l) (25 º C). View Source
- [2] ChemWhat. (2025). N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) Technical Datasheet. View Source
- [3] ScienceDirect. (2023). N-Hydroxysuccinimide ester: Conjugation conditions and organic solvent requirements. View Source
